6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-CQHUIXDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424933 | |
| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
220585-89-7, 585-99-9, 13299-20-2 | |
| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84 °C | |
| Record name | Melibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Steps:
-
Raffinose Source Preparation : Raffinose is isolated from botanical sources (e.g., sugar beet molasses) through crystallization.
-
Enzymatic Hydrolysis : Alpha-galactosidase (e.g., from Aspergillus niger) catalyzes the reaction under optimized pH (4.5–5.5) and temperature (50–60°C).
-
Purification : Melibiose is separated from fructose via ion-exchange chromatography or crystallization.
Advantages and Limitations:
| Advantages | Limitations |
|---|---|
| High specificity | Moderate yield (~50%) |
| Low-cost starting material | Residual fructose contamination |
| Environmentally friendly | Requires enzyme stabilization |
This method remains widely used in industrial settings due to its simplicity and cost-effectiveness.
Chemical Synthesis via Glycosylation
Chemical synthesis enables precise control over stereochemistry and linkage formation. The Mukaiyama method, employing protected glycosyl donors and acceptors, is a cornerstone of this approach.
General Protocol:
-
Donor Preparation :
-
2,3,4,6-Tetra-O-benzyl-alpha-D-galactopyranosyl iodide is synthesized via iodination of the corresponding bromide.
-
-
Acceptor Preparation :
-
A glucose derivative (e.g., 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranose) is deprotected at the 6-OH position.
-
-
Glycosylation :
-
The donor and acceptor react in dichloromethane using BF3·OEt2 as a catalyst.
-
-
Deprotection :
-
Benzyl and acetyl groups are removed via hydrogenolysis or basic hydrolysis.
-
| Parameter | Value |
|---|---|
| Donor | Glucopyranosyl iodide |
| Acceptor | 6-OH-deprotected galactose |
| Catalyst | BF3·OEt2 |
| Yield | 70–90% |
| Selectivity | Alpha-only (1→6 linkage) |
For melibiose, the donor would be galactopyranosyl iodide, and the acceptor would be glucose with a free 6-OH.
Challenges:
-
Stereochemical Control : Ensuring alpha-configuration at both anomeric centers.
-
Protecting Group Strategy : Balancing stability and ease of removal (e.g., silyl vs. benzyl ethers).
Enzymatic Synthesis via Transglycosylation
Recent advances leverage enzymes like dextransucrase or recombinant glycosyltransferases to synthesize melibiose from glucose and galactose. This method bypasses the need for raffinose.
Process Overview:
-
Enzyme Selection :
-
Geobacillus thermocatenulatus enzymes catalyze the transfer of a galactosyl unit from a donor (e.g., sucrose) to glucose.
-
-
Reaction Conditions :
-
pH 5.5–7.0, 30–40°C, with glucose and galactose in stoichiometric ratios.
-
-
Yield Optimization :
-
High yields (>80%) are achieved through continuous substrate feeding and enzyme immobilization.
-
Comparative Analysis:
| Method | Yield | Purity | Cost |
|---|---|---|---|
| Enzymatic Hydrolysis | 50–60% | Moderate | Low |
| Chemical Synthesis | 70–90% | High | High |
| Transglycosylation | 80–95% | High | Moderate |
This biotechnological approach reduces reliance on raffinose and enables scalable production.
Advanced Catalytic Methods
Emerging techniques employ transition metal catalysts or ionic liquids to improve reaction efficiency. For example, copper(I) catalysts facilitate glycosylation with high regioselectivity.
Example: Copper-Mediated Glycosylation
| Reagent | Role | Outcome |
|---|---|---|
| Cu(I) catalyst | Activates glycosyl bromide | Enhanced 1→6 linkage yield |
| Ionic liquid solvent | Stabilizes intermediates | Improved solubility |
Such methods are still in early development but show promise for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by acids or enzymes to yield its constituent monosaccharides, galactose, and glucose.
Oxidation: It can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of the compound can lead to the formation of sugar alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes such as α-galactosidase.
Oxidation: Oxidizing agents like nitric acid or bromine water.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Galactose and glucose.
Oxidation: Aldonic acids.
Reduction: Sugar alcohols such as sorbitol and galactitol.
Scientific Research Applications
Chemical Properties and Structure
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose can be represented by the following structural formula:
This compound is characterized by its unique glycosidic linkage, which influences its biological activity and functional properties.
Food Industry Applications
Functional Sweetener:
this compound is utilized as a functional sweetener due to its mild sweetness and low caloric content. It is often incorporated into low-calorie food products as a sugar substitute.
Prebiotic Effects:
Research indicates that this disaccharide exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. This effect is crucial for enhancing gut health and overall well-being .
Pharmaceutical Applications
Antimicrobial Activity:
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents .
Drug Delivery Systems:
The compound has been explored in drug delivery systems due to its ability to form stable complexes with certain drugs, enhancing their solubility and bioavailability. This characteristic is particularly beneficial in formulating oral medications .
Biotechnology Applications
Enzyme Substrate:
In biotechnological research, this compound serves as a substrate for specific enzymes, facilitating biochemical reactions in laboratory settings. Its role as an enzyme substrate is vital for studying enzyme kinetics and mechanisms .
Cell Culture Medium Component:
The compound is also used as a supplement in cell culture media, providing essential nutrients that support cell growth and proliferation. This application is crucial in pharmaceutical research and development .
Data Table: Applications Overview
| Application Area | Specific Use | Benefits/Notes |
|---|---|---|
| Food Industry | Functional sweetener | Low-calorie alternative; enhances gut health |
| Pharmaceutical | Antimicrobial agent | Effective against various pathogens |
| Drug delivery systems | Improves drug solubility and bioavailability | |
| Biotechnology | Enzyme substrate | Essential for enzyme kinetics studies |
| Cell culture medium component | Supports cell growth in research |
Case Studies
Case Study 1: Prebiotic Effects
A study published in the Journal of Food Science explored the prebiotic effects of this compound on human gut microbiota. Results showed a significant increase in beneficial bacteria populations when subjects consumed products containing this disaccharide over a four-week period .
Case Study 2: Antimicrobial Properties
Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as a natural preservative in food products .
Mechanism of Action
The mechanism of action of 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can be hydrolyzed by α-galactosidase to release galactose and glucose, which are then utilized in various metabolic pathways. The compound also exhibits prebiotic properties by promoting the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Linkage Specificity
- Melibiose (α-1→6 Gal→Glc) contrasts with planteose (α-1→6 Gal→Glc + β-2→1 Glc→Fru), where the additional β-fructofuranosyl unit in planteose increases molecular weight (504 vs. 342 g/mol) and confers distinct metabolic roles, such as seed desiccation tolerance .
- The homodisaccharide 6-O-α-D-Galactopyranosyl-D-galactopyranose (α-1→6 Gal→Gal) lacks the glucose moiety, altering enzymatic hydrolysis patterns compared to Melibiose .
Functional Group Modifications
- Mycoloylated derivatives (e.g., 6,6'-di-O-mycoloyl-galactoside) exhibit extreme hydrophobicity due to long-chain acyl groups, enabling integration into bacterial membranes, unlike hydrophilic Melibiose .
- The uronic acid in O-(α-D-Galactopyranosyl uronic acid)-(1→6)-D-glucose enhances polarity and chelation capacity, making it a candidate for metal ion binding in industrial applications .
Biological Activity
Introduction
6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose, commonly referred to as isomaltose, is a disaccharide composed of one galactose and one glucose moiety linked by an alpha (1-6) glycosidic bond. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition, immunology, and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and relevant research findings.
1. Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties. In vitro studies have demonstrated that polysaccharides derived from similar structures can enhance lymphocyte proliferation and stimulate immune responses. For instance, a study involving polysaccharides from Ganoderma lucidum showed significant stimulation of spleen lymphocytes, suggesting a potential for enhancing immune function through similar mechanisms .
2. Antidiabetic Potential
As a non-cariogenic sugar substitute, this compound has been investigated for its effects on glucose metabolism. It is reported to have a favorable impact on blood glucose levels, making it a suitable option for individuals with diabetes or prediabetes . The compound's structure allows it to be slowly absorbed, potentially aiding in glycemic control.
4. Gastrointestinal Health
The prebiotic potential of this compound may contribute to gastrointestinal health by promoting beneficial gut microbiota. Prebiotics are known to enhance the growth of probiotics in the gut, leading to improved digestive health and enhanced immune function .
Case Studies and Experimental Data
A comprehensive analysis of various studies reveals significant insights into the biological activity of this compound:
The biological activities attributed to this compound can be linked to several mechanisms:
- Glycosidic Bond Interaction : The alpha (1-6) glycosidic bond may influence how the compound interacts with enzymes and receptors in biological systems.
- Immune Modulation : Activation of immune cells through receptor-mediated pathways could explain the observed immunomodulatory effects.
- Metabolic Pathways : Its role in carbohydrate metabolism may provide insights into its antidiabetic effects.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 6-O-α-D-galactopyranosyl-α-D-glucopyranose, and how do they differ in yield and purity?
- Methodology : Enzymatic transglycosylation using glycosyltransferases or glycosidases is a common approach, leveraging the specificity of enzymes for α-1,6 linkages. Chemical synthesis often involves protecting-group strategies to ensure regioselectivity, such as using acetyl or benzyl groups, followed by deprotection .
- Key considerations : Enzymatic methods may yield higher stereochemical purity, while chemical synthesis allows modular control over intermediates. Purity can be assessed via HPLC (>95%) or LC-MS .
Q. How can researchers validate the structural integrity of synthesized 6-O-α-D-galactopyranosyl-α-D-glucopyranose?
- Methodology : Combine NMR spectroscopy (e.g., -NMR and -NMR) to confirm glycosidic bond configurations (e.g., anomeric proton signals at δ 4.8–5.2 ppm for α-linkages). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected m/z 342.3 for ) .
- Validation : Compare retention times in HPLC with reference standards (e.g., phyproof® substances) .
Q. What are the stability profiles of 6-O-α-D-galactopyranosyl-α-D-glucopyranose under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Hydrolysis rates can be quantified via kinetic assays in buffers (pH 2–9) at 25–60°C, monitored by reducing sugar assays or HPAEC-PAD .
- Findings : The compound is stable at neutral pH but prone to acid-catalyzed hydrolysis (e.g., half-life <24 hours at pH 2, 37°C) .
Advanced Research Questions
Q. How can contradictions in reported glycosidic bond conformations be resolved?
- Methodology : Use X-ray crystallography or molecular dynamics (MD) simulations to resolve ambiguities in α-1,6 linkage flexibility. Compare experimental data (e.g., NOE correlations in NMR) with computational models to validate torsional angles .
- Case study : Discrepancies in anomeric proton coupling constants () may arise from solvent effects or dynamic equilibria between chair conformers .
Q. What experimental designs are optimal for studying enzymatic hydrolysis of 6-O-α-D-galactopyranosyl-α-D-glucopyranose?
- Methodology : Use β-galactosidase or α-glucosidase assays with real-time monitoring via fluorescent tags (e.g., 4-nitrophenyl glycosides) or isothermal titration calorimetry (ITC) to measure kinetic parameters (, ). Include controls with lactose or maltose to assess enzyme specificity .
- Data interpretation : Contradictory values may arise from enzyme isoforms or substrate impurities. Validate with knockout strains or inhibitor studies .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Methodology : Standardize bioassays (e.g., anti-inflammatory or prebiotic activity) using cell lines (e.g., Caco-2 for gut models) with controlled conditions (e.g., oxygen levels, media composition). Cross-validate results with structurally related disaccharides (e.g., melibiose) to isolate structure-activity relationships .
- Case study : Variations in IC values for microbial growth inhibition may stem from differences in bacterial strain susceptibility or compound purity (>90% required) .
Methodological Tables
| Analytical Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| -NMR | Anomeric configuration | δ 4.8–5.2 ppm (α-linkage) | |
| HPAEC-PAD | Purity assessment | Retention time: 8–12 min (pH 13) | |
| ITC | Enzyme kinetics |
| Synthesis Method | Yield | Purity | Advantages |
|---|---|---|---|
| Enzymatic | 60–80% | >95% | Stereospecific |
| Chemical | 40–60% | 85–90% | Scalable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
